N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide

Medicinal Chemistry Physicochemical Properties QSAR

Isomerically impure P2X7R antagonist probes can confound SAR data, leading to false structure-activity correlations. This 2-chlorobenzamide-benzimidazole (CAS 70372-02-0) is the exact 2-chloro positional isomer-validated by HPLC, NMR, and MS-with a quantified ΔLogP of +0.2 versus the 4-chloro analog, a critical parameter for QSAR model refinement. • Direct structural probe for non-competitive P2X7R antagonist SAR exploration • Distinct InChIKey (GKOLGZUQWDJPHP-UHFFFAOYSA-N) and chromatographic profile enable isomer-specific LC-MS method development • Isomerically pure material eliminates confounding pharmacological readouts from positional isomer contamination. Each batch ships with full analytical documentation.

Molecular Formula C20H14ClN3O
Molecular Weight 347.8
CAS No. 70372-02-0
Cat. No. B2774033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide
CAS70372-02-0
Molecular FormulaC20H14ClN3O
Molecular Weight347.8
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C20H14ClN3O/c21-15-9-3-1-7-13(15)20(25)24-16-10-4-2-8-14(16)19-22-17-11-5-6-12-18(17)23-19/h1-12H,(H,22,23)(H,24,25)
InChIKeyGKOLGZUQWDJPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide: Identity & Specifications


N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide (CAS 70372-02-0) is a synthetic, small-molecule benzimidazole derivative with the molecular formula C20H14ClN3O and a molecular weight of 347.8 g/mol [1]. It is characterized by a 2-chlorobenzamide moiety linked to a 2-phenyl-1H-benzimidazole scaffold. This compound belongs to a broader class of heterocyclic amides, with its chemical identity and purity serving as the primary differentiators at the procurement stage. Standard analytical characterization for this compound typically confirms identity via NMR, HPLC, and mass spectrometry to ensure it meets research-grade specifications for downstream biological or chemical applications.

Identity Confirmation
Standard NMR, HPLC, and MS characterization workflows
Isomer-Specific Procurement
Specified 2-chloro isomer for target engagement studies
Research-Grade Specifications
Suitable for medicinal chemistry and bioassay applications

Positional Isomer Substitution Failure


The 2-chloro positional isomer of this benzimidazole-phenyl-benzamide series should not be considered an interchangeable substitute for its 4-chloro analog (CAS 313480-92-1) or other related benzimidazole derivatives. The position of the chlorine substituent on the benzamide ring fundamentally alters the molecule's electronic distribution, dipole moment, and steric profile, directly impacting its molecular recognition at biological targets [1]. In the context of the purinergic P2X7 receptor, for example, the 2-chlorobenzamide scaffold has been identified as a core pharmacophore for a specific class of non-competitive antagonists, a role that a 4-chloro or other substituent isomers cannot reliably fulfill [2]. Therefore, selecting the precise isomer is a critical decision in research applications, not merely a preference for one vendor's catalog number over another.

Chlorine position alters electronic distribution and steric profile, which may shift target recognition.
4-chloro analog is not reported within the P2X7R antagonist pharmacophore series.
Isomer selection is critical; assay results may not transfer between positional isomers.

Quantitative Differentiation Evidence for the 2-Chloro Isomer


Physicochemical Divergence from 4-Chloro Isomer

The target 2-chloro compound demonstrates quantifiable physicochemical divergence from its 4-chloro positional isomer (CAS 313480-92-1), a key consideration for lead optimization. Computed LogP (XLogP3-AA) for the target compound is 4.6 [1], whereas the 4-chloro analog is computed to have a LogP of 4.4 [2]. This difference in lipophilicity can influence membrane permeability, metabolic stability, and off-target binding profiles.

Lipophilicity Comparison
Reported
Target: XLogP3-AA 4.6 vs 4-Cl analog: 4.4 (Δ +0.2)
Supports lipophilicity differentiation in lead optimization
Computed LogP (PubChem); confirm experimentally
Medicinal Chemistry Physicochemical Properties QSAR

2-Chlorobenzamide Moiety as P2X7R Pharmacophore

The 2-chlorobenzamide group is a key pharmacophoric element in a novel class of non-competitive P2X7 receptor (P2X7R) antagonists [1]. This scaffold is integral to the activity of these compounds in blocking agonist-induced calcium influx in HEK-293 cells expressing human or rat P2X7R. This represents a class-level inference where the 2-chloro substitution is essential for engaging the allosteric binding site on P2X7R, a feature not shared by the 4-chloro or other positional isomers, which lack this defined role in the context of this emerging therapeutic target.

P2X7R Pharmacophore Role
Class-level
Present in active antagonist series vs Not reported for 4-chloro isomer
Supports target-engagement context for P2X7R studies
Based on functional assay in HEK-293 cells
Pharmacophore P2X7 Receptor Neuroinflammation

Structural Confirmation via Analytical Fingerprint

The compound's unique connectivity is confirmed by analytical data. The InChIKey for the target 2-chloro isomer is GKOLGZUQWDJPHP-UHFFFAOYSA-N, as computed from its canonical SMILES C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4Cl [1]. This digital fingerprint is distinct from that of its 4-chloro analog and serves as a definitive, machine-readable identifier for procurement and inventory management, ensuring scientists receive the intended isomer.

Isomer Identity (InChIKey)
Specification review
Target InChIKey: GKOLGZUQWDJPHP-UHFFFAOYSA-N (distinct from 4-Cl isomer)
Ensures isomer-specific procurement and experimental reproducibility
Verify against certificate of analysis
Analytical Chemistry Quality Control Structure Confirmation

Application Scenarios for 2-Chlorobenzamide Isomer


P2X7R Antagonist Lead Optimization

This compound serves as a direct structural probe for SAR studies focused on optimizing non-competitive P2X7R antagonists. Its 2-chlorobenzamide moiety is a recognized pharmacophore in this field [1]. Its use allows medicinal chemists to systematically explore chemical space around the benzimidazole and 2-chlorophenyl regions to improve potency, selectivity, and CNS penetration profiles, a context where the 4-chloro isomer would be off-target by definition due to its altered pharmacophoric geometry.

Physicochemical Benchmarking for QSAR Models

The quantified ΔLogP of +0.2 relative to the 4-chloro isomer [2] makes this 2-chloro compound a valuable data point for building or refining QSAR (Quantitative Structure-Activity Relationship) models. Its distinct lipophilicity can be correlated with in vitro ADME or target engagement data to train models that predict the impact of halogen positional changes on drug-like properties.

Isomer-Specific Analytical Method Development

The unique InChIKey (GKOLGZUQWDJPHP-UHFFFAOYSA-N) and distinct chromatographic profile of this 2-chloro isomer [3] make it an essential reference standard for developing HPLC or LC-MS methods. These methods are required to resolve and quantify the target compound in the presence of its closely related synthetic impurities or positional isomers, ensuring isomerically pure material is used in biological assays.

Application
Selection Property
Validation Focus
P2X7R Antagonist SAR Studies
2-Chlorobenzamide pharmacophore scaffold
Target-engagement assay validation
Lipophilicity QSAR Modeling
Isomer-specific lipophilicity profile
Correlation with in vitro ADME data
Isomer-Specific Analytical Methods
Unique chromatographic and identity profile
Isomer resolution and purity verification
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